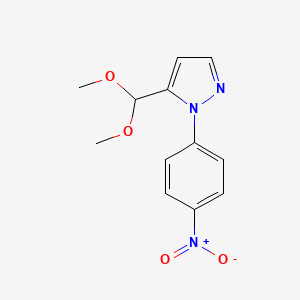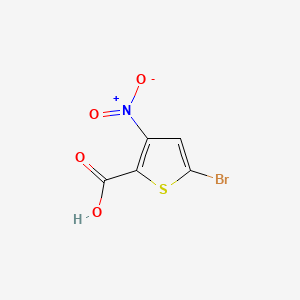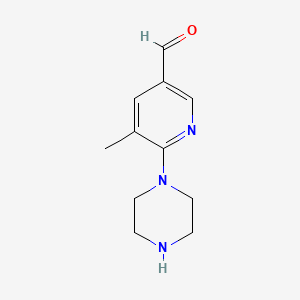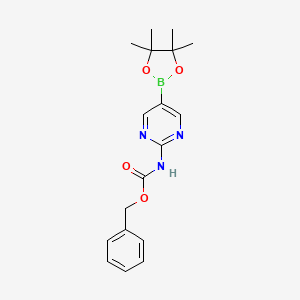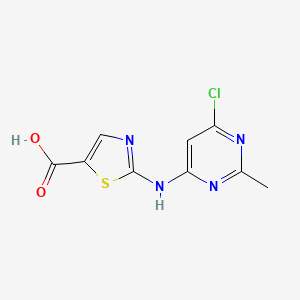
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, also known as (R)-Norephedrine hydrochloride, is a chemical compound that belongs to the class of amphetamines. It is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. This compound has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its ability to increase the release of norepinephrine and dopamine in the brain. This leads to an increase in the activity of the sympathetic nervous system, which can result in increased heart rate, blood pressure, and metabolic rate. This compound also inhibits the reuptake of norepinephrine and dopamine, leading to an increase in their availability in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride include increased alertness, focus, and energy. It can also lead to decreased appetite and weight loss. However, it can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride in lab experiments is its ability to selectively target the norepinephrine transporter, which can provide insight into the role of this transporter in the brain. However, its effects on the cardiovascular system can limit its use in certain experiments, and its potential for abuse can also be a concern.
Future Directions
There are several future directions for the study of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. One area of research could focus on its potential use in the treatment of ADHD and obesity. Another area of research could focus on its effects on the cardiovascular system and potential strategies for minimizing these effects. Additionally, further studies could investigate the role of this compound in the regulation of neurotransmitter release and its potential use as a tool for studying neurotransmitter function in the brain.
Synthesis Methods
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride can be synthesized through several methods, including the reduction of 4-chlorophenyl-2-nitropropene with a reducing agent such as lithium aluminum hydride or sodium borohydride. Another method involves the reduction of 4-chlorophenylacetone with a reducing agent such as sodium borohydride, followed by reductive amination with an amine such as methylamine.
Scientific Research Applications
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride has been used in scientific research for its potential applications in the study of neurotransmitters and their receptors. It has been shown to have affinity for the norepinephrine transporter, which plays a role in the reuptake of norepinephrine in the brain. This compound has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMDYMEAQPNPZ-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


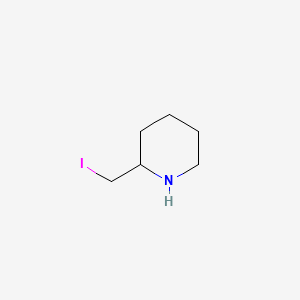

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)

